Cas no 10302-78-0 (5-Azacytidine 2’,3’5’-O-triacetate)

10302-78-0 structure
Productnaam:5-Azacytidine 2’,3’5’-O-triacetate
5-Azacytidine 2’,3’5’-O-triacetate Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-
- 2',3',5'-Triacetyl -azacytidine
- 2',3',5'-triacetyl-5-Azacytidine
- 2\',3\',5\'-Triacetyl -azacytidine
- 5-Azacytidine 2’,3’5’-O-triacetate
- 2',3',5'-triacetyl-5-Azacytosine
- 2,3,5-tri-O-acetyl-5-azacytidine
- 4-amino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,3,5-triazin-2(1H)-one
- 5-azacytidine triacetate
- NSC 291930
- Intermediate of Azacitidine
- 2'',3'',5''-Triacetyl -azacytidine
- S-Triazin-2(1H)-one, 4-amino-1-.beta.-D-ribofuranosyl-, triacetate (ester)
- 1,3,5-Triazin-2(1H)-one, 4-amino-1-(2,3,5-tri-o-acetyl-.beta.-D-ribofuranosyl)-
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
- NSC291930
- AK487349
- s-Triazin-2(1H)-one, triacetate (ester)
- 1,5-Triazin-2(1H)-one, 4-amino-1-(2,3,5-tri-O-acetyl-.beta.-D-ribofuranosyl)-
- [3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate
- 4-Imino-1-(2,3,5-tri-O-acetylpentofuranosyl)-1,4-dihydro-1,3,5-triazin-2-ol
- [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate
- CID 324936
- 2,3,5-tri-O-acetyl-β-D-ribofuranose-4-amino-1,3,5-triazine
- MFCD11113159
- 2',3',5'-Tri-O-acetyl-5-azacytidine
- HY-112551
- PD021221
- AC-32268
- 2 inverted exclamation marka,3 inverted exclamation marka,5 inverted exclamation marka-Triacetyl-5-azacytidine
- C71126
- 1,3,5-Triazin-2(1H)-one, 4-amino-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-
- 2',3',5'-Triacetate-4-amino-1-ss-D-ribofuranosyl-s-triazin-2(1H)-one;2',3',5'-Triacetyl-5-azacytidine; NSC 291930; 4-Amino-1-(2,3,5-tri-O-acetyl-ss-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one
- 10302-78-0
- NCGC00263622-03
- CS-0046350
- AKOS027430531
- 5-Azacytidine 2 inverted exclamation mark ,3 inverted exclamation mark 5 inverted exclamation mark -O-triacetate
- 5-Azacytidine 2',3'5'-O-triacetate
- SCHEMBL1847443
- CCG-208701
- C14H18N4O8
- S7783P5BZL
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyldiacetate
- DS-18970
- 2'3'5'-triacetyl-5-Azacytosine
- 1,3,5-Triazin-2(1H)-one, 4-aMino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-
-
- MDL: MFCD11113159
- Inchi: 1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22)
- InChI-sleutel: OTQJVHISAFFLMA-UHFFFAOYSA-N
- LACHT: O1C([H])(C([H])(C([H])(C1([H])C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)N1C([H])=NC(N([H])[H])=NC1=O
Berekende eigenschappen
- Exacte massa: 370.11254
- Monoisotopische massa: 370.112
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 8
- Complexiteit: 676
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.7
- Topologisch pooloppervlak: 159
Experimentele eigenschappen
- Dichtheid: 1.60±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: NA
- Kookpunt: 497.3°C at 760 mmHg
- Vlampunt: 254.6±31.5 °C
- Brekindex: 1.633
- Oplosbaarheid: Slightly soluble (1.2 g/l) (25 º C),
- PSA: 159.18
- LogboekP: -0.87440
- Dampfdruk: 0.0±1.3 mmHg at 25°C
5-Azacytidine 2’,3’5’-O-triacetate Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Veiligheidsinstructies: CAUT
- Opslagvoorwaarde:Keep in dark place,Sealed in dry,2-8°C
5-Azacytidine 2’,3’5’-O-triacetate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R60470-100mg |
2,3,5-tri-O-acetyl-β-D-ribofuranose-4-amino-1,3,5-triazine |
10302-78-0 | 97% | 100mg |
¥171.0 | 2024-07-18 | |
abcr | AB492087-1 g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate; . |
10302-78-0 | 1g |
€238.40 | 2023-06-15 | ||
abcr | AB492087-250 mg |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate; . |
10302-78-0 | 250mg |
€118.50 | 2023-06-15 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW218-50mg |
5-Azacytidine 2’,3’5’-O-triacetate |
10302-78-0 | 97% | 50mg |
153.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R60470-1g |
2,3,5-tri-O-acetyl-β-D-ribofuranose-4-amino-1,3,5-triazine |
10302-78-0 | 97% | 1g |
¥853.0 | 2024-07-18 | |
Ambeed | A154661-1g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate |
10302-78-0 | 97% | 1g |
$95.0 | 2025-02-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-479253-100 mg |
2′,3′,5′-Triacetyl-azacytidine, |
10302-78-0 | 100MG |
¥2,866.00 | 2023-07-11 | ||
Ambeed | A154661-5g |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate |
10302-78-0 | 97% | 5g |
$276.0 | 2025-02-25 | |
abcr | AB492087-250mg |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate; . |
10302-78-0 | 250mg |
€87.40 | 2025-02-20 | ||
Aaron | AR007J06-25g |
1,3,5-Triazin-2(1H)-one,4-amino-1-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)- |
10302-78-0 | 97% | 25g |
$1481.00 | 2025-01-23 |
5-Azacytidine 2’,3’5’-O-triacetate Gerelateerde literatuur
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
10302-78-0 (5-Azacytidine 2’,3’5’-O-triacetate) Gerelateerde producten
- 320-67-2(5-Azacytidine)
- 1884457-40-2((R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole)
- 478260-14-9(4-[(2-PIPERIDINO-1,3-THIAZOL-5-YL)METHYL]MORPHOLINE)
- 1410793-11-1(2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride)
- 1361719-99-4(3',4'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid)
- 75840-40-3(N-(2-benzoyl-4-methylphenyl)-2-nitrobenzamide)
- 477869-99-1(ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate)
- 1029785-01-0(4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylic acid)
- 2171273-81-5((2S,3S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylpentanoic acid)
- 1267754-29-9(5-4-(2-methylpropyl)phenyl-1,2-oxazol-3-amine)
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
(CAS:10302-78-0)5-Azacytidine 2’,3’5’-O-triacetate

Zuiverheid:97%
Hoeveelheid:1kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:10302-78-0)5-Azacytidine 2’,3’5’-O-triacetate

Zuiverheid:99%/99%/99%/99%/99%
Hoeveelheid:100mg/250mg/1g/5g/25g
Prijs ($):211.0/253.0/304.0/365.0/1279.0